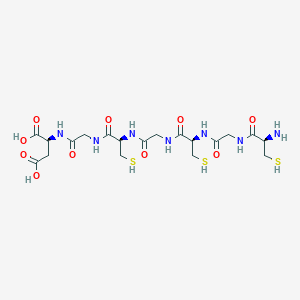
L-Cysteinylglycyl-L-cysteinylglycyl-L-cysteinylglycyl-L-aspartic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Cysteinylglycyl-L-cysteinylglycyl-L-cysteinylglycyl-L-aspartic acid is a complex peptide composed of multiple amino acids, including cysteine, glycine, and aspartic acid
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Cysteinylglycyl-L-cysteinylglycyl-L-cysteinylglycyl-L-aspartic acid typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Activation: The carboxyl group of the incoming amino acid is activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Coupling: The activated amino acid is coupled to the amino group of the growing peptide chain.
Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. In the latter, genes encoding the peptide sequence are inserted into microorganisms, which then produce the peptide through fermentation. This method can be more cost-effective and scalable for large quantities.
化学反応の分析
Types of Reactions
L-Cysteinylglycyl-L-cysteinylglycyl-L-cysteinylglycyl-L-aspartic acid can undergo various chemical reactions, including:
Oxidation: The thiol groups in cysteine residues can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: Amino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used under mild conditions.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol (BME) are common reducing agents.
Substitution: N-hydroxysuccinimide (NHS) esters are often used for amine coupling reactions.
Major Products
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Formation of modified peptides with various functional groups.
科学的研究の応用
L-Cysteinylglycyl-L-cysteinylglycyl-L-cysteinylglycyl-L-aspartic acid has several applications in scientific research:
Biochemistry: Used as a model peptide to study protein folding and disulfide bond formation.
Medicine: Potential therapeutic applications due to its ability to form stable structures and interact with biological molecules.
Industry: Used in the development of biosensors and as a component in various biochemical assays.
作用機序
The mechanism of action of L-Cysteinylglycyl-L-cysteinylglycyl-L-cysteinylglycyl-L-aspartic acid involves its ability to form stable secondary and tertiary structures through disulfide bonds. These structures can interact with specific molecular targets, such as enzymes or receptors, modulating their activity. The pathways involved may include redox reactions and protein-protein interactions.
類似化合物との比較
Similar Compounds
L-Cysteinylglycyl-L-cysteine: A shorter peptide with similar disulfide bonding capabilities.
L-Cysteinylglycyl-L-aspartic acid: Another peptide with potential biological activity.
L-Cysteine: A single amino acid with significant roles in protein structure and function.
Uniqueness
L-Cysteinylglycyl-L-cysteinylglycyl-L-cysteinylglycyl-L-aspartic acid is unique due to its extended peptide chain and multiple cysteine residues, allowing for complex disulfide bonding patterns. This complexity provides enhanced stability and specificity in its interactions, making it a valuable tool in various scientific and industrial applications.
特性
CAS番号 |
918412-64-3 |
|---|---|
分子式 |
C19H31N7O10S3 |
分子量 |
613.7 g/mol |
IUPAC名 |
(2S)-2-[[2-[[(2R)-2-[[2-[[(2R)-2-[[2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]acetyl]amino]-3-sulfanylpropanoyl]amino]acetyl]amino]-3-sulfanylpropanoyl]amino]acetyl]amino]butanedioic acid |
InChI |
InChI=1S/C19H31N7O10S3/c20-8(5-37)16(32)21-2-13(28)25-10(6-38)18(34)23-4-14(29)26-11(7-39)17(33)22-3-12(27)24-9(19(35)36)1-15(30)31/h8-11,37-39H,1-7,20H2,(H,21,32)(H,22,33)(H,23,34)(H,24,27)(H,25,28)(H,26,29)(H,30,31)(H,35,36)/t8-,9-,10-,11-/m0/s1 |
InChIキー |
MADGQNBJZQTMFF-NAKRPEOUSA-N |
異性体SMILES |
C([C@@H](C(=O)O)NC(=O)CNC(=O)[C@H](CS)NC(=O)CNC(=O)[C@H](CS)NC(=O)CNC(=O)[C@H](CS)N)C(=O)O |
正規SMILES |
C(C(C(=O)O)NC(=O)CNC(=O)C(CS)NC(=O)CNC(=O)C(CS)NC(=O)CNC(=O)C(CS)N)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


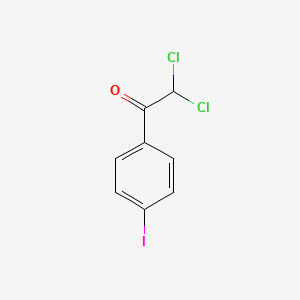
![N-[(5-Phenylthiophen-2-yl)methylidene]hydroxylamine](/img/structure/B14200666.png)

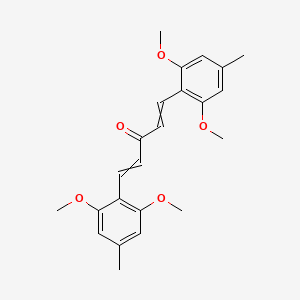
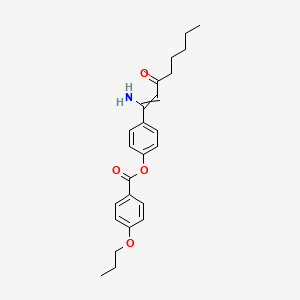
![N-[2-(3,4-Dimethoxyphenyl)ethenyl]benzamide](/img/structure/B14200691.png)
![4-[2-(Phenylselanyl)anilino]pent-3-en-2-one](/img/structure/B14200698.png)

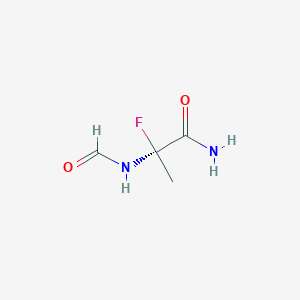
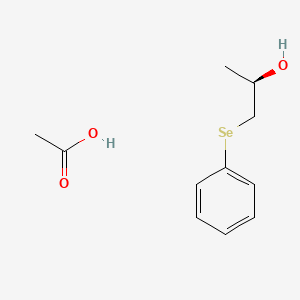
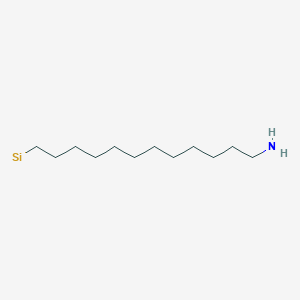
![4-[2-(8-Oxoquinolin-4(8H)-ylidene)hydrazinyl]phenyl 2-methylprop-2-enoate](/img/structure/B14200719.png)
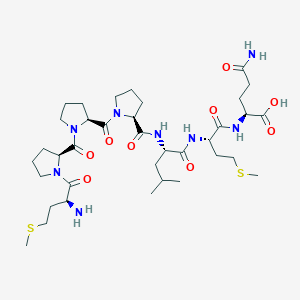
![2-[2-(Dimethylamino)-5-nitro-1H-benzimidazol-1-yl]ethan-1-ol](/img/structure/B14200741.png)
